Enhanced Lipophilicity vs. Salicylic Acid
5-Ethoxysalicylic acid exhibits a calculated partition coefficient (LogP) of 2.18, which is nearly one full unit higher than that of the parent compound, salicylic acid (LogP ≈ 1.2) [1][2]. This substantial increase in lipophilicity is a direct consequence of the 5-ethoxy substitution and can significantly influence a molecule's ability to cross biological membranes, its oral absorption, and its distribution within the body [3]. For comparison, the 4-ethoxy isomer has an even higher calculated LogP of 2.78, underscoring the importance of specific substitution patterns on physicochemical properties .
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.18 |
| Comparator Or Baseline | Salicylic acid (LogP ≈ 1.2); 4-Ethoxysalicylic acid (LogP = 2.78) |
| Quantified Difference | LogP difference: +0.98 (vs. salicylic acid); -0.60 (vs. 4-ethoxysalicylic acid) |
| Conditions | In silico calculation methods (JChem for target; DrugBank reference for salicylic acid; ACD/Labs for 4-ethoxy isomer) |
Why This Matters
This data quantifies the impact of the 5-ethoxy group on molecular lipophilicity, a critical parameter for predicting pharmacokinetic behavior and membrane permeability, thereby informing the selection of the correct compound for specific medicinal chemistry or biological studies.
- [1] ChemBase. (n.d.). 5-Ethoxysalicylic acid - JChem LogP. Retrieved from http://en.chembase.cn/molecule-139166.html. View Source
- [2] DrugBank. (n.d.). Salicylic Acid. Retrieved from https://go.drugbank.com/drugs/DB00936. View Source
- [3] Myskinrecipes. (n.d.). 5-Ethoxysalicylic acid. Retrieved from https://www.myskinrecipes.com/ingredients/5-ethoxysalicylic-acid. View Source
